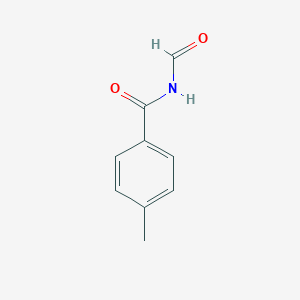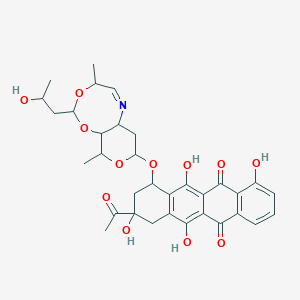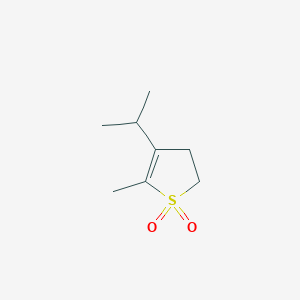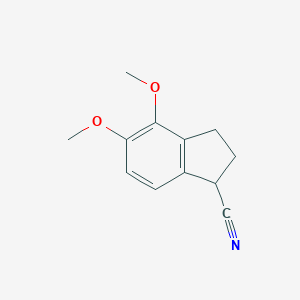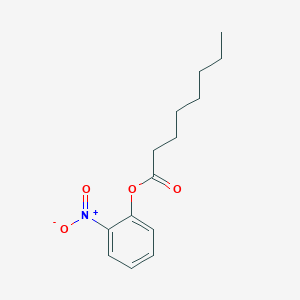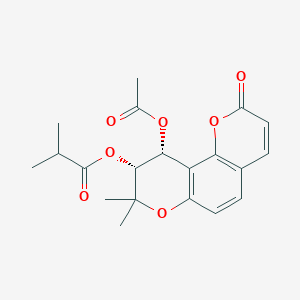
Bocconin
Übersicht
Beschreibung
Bocconin is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the diterpenoid family of compounds and is found in various plant species. Bocconin has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
Volunteer Computing and Middleware Systems : Bocconin, through BOINC (Berkeley Open Infrastructure for Network Computing), facilitates volunteer computing. This middleware system offers process management, graphics control, and checkpointing for scientific research projects (Anderson, Christensen, & Allen, 2006). It provides large computing capacity at a low cost, essential for high-throughput scientific computing (Anderson, 2019).
Medicinal Applications : Isoquinoline alkaloids from the Bocconieae tribe, which includes Bocconin, have demonstrated antimicrobial, antifungal, and anti-inflammatory activities. These properties make them valuable for health management, particularly in developing countries (Yu et al., 2014).
Chemical Sensing : Boronic acid sensors, which can be a component of Bocconin, are effective in detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. This ability is crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Agricultural Applications : Studies have shown that Bocconia, closely related to Bocconin, impacts the growth and yield of plants like broccoli. For instance, specific fertilizer treatments can enhance the growth processes and leafy mass in Bocconia (Yakhtanigova et al., 2022). Additionally, root extracts of Helleborus bocconei, containing Bocconin, show antibacterial activity against respiratory infections (Puglisi et al., 2009).
Collaborative Research Tools : The Bill of Experiments tool (BOE) is a collaborative environment for the reuse of scientific experiments, which can include studies involving Bocconin. It aims to identify the best alternatives based on cost, deadline attainment, and quality (Cardoso, Souza, & Marques, 2002).
Antimicrobial Properties : Bocconia arborea Watt., which may include Bocconin compounds, exhibits strong antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli (Navarro et al., 1996; Navarro et al., 1998).
Eigenschaften
IUPAC Name |
[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-10(2)19(23)26-18-17(24-11(3)21)15-13(27-20(18,4)5)8-6-12-7-9-14(22)25-16(12)15/h6-10,17-18H,1-5H3/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYMMRNOMSMIHJ-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bocconin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)

